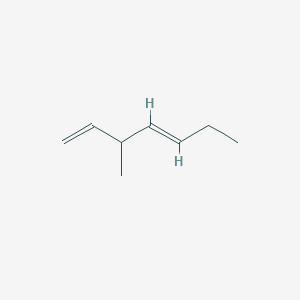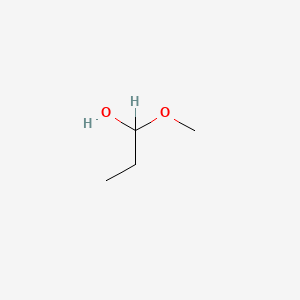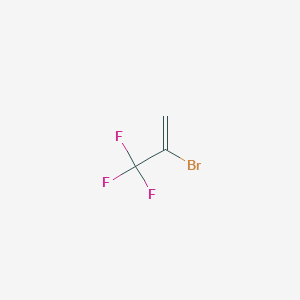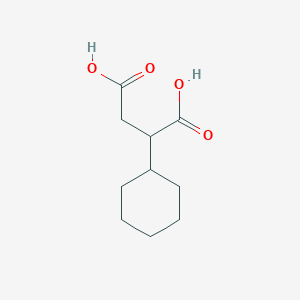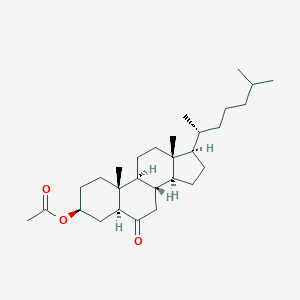
6-Oxocholestan-3beta-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxocholestan-3beta-ol acetate, also known as 6-ketocholestanol or 3beta-hydroxy-5-ene-steroid dehydrogenase, is a steroid compound that has been the subject of much scientific research due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
6-Oxocholestan-3beta-ol acetate has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. In medicine, it has been investigated for its potential as a therapeutic agent for the treatment of cancer, as well as for its ability to modulate cholesterol metabolism. In biochemistry, it has been studied for its role in steroid hormone biosynthesis, as well as for its potential as a substrate for steroidogenic enzymes. In pharmacology, it has been investigated for its potential as a drug target for the development of new therapeutics.
Mecanismo De Acción
The mechanism of action of 6-Oxocholestan-3beta-ol acetate is not fully understood, but it is believed to act as a modulator of cholesterol metabolism and steroid hormone biosynthesis. It has been shown to inhibit the activity of 3beta-hydroxysteroid dehydrogenase, an enzyme involved in the biosynthesis of steroid hormones, and to increase the expression of genes involved in cholesterol metabolism.
Biochemical and Physiological Effects:
6-Oxocholestan-3beta-ol acetate has been shown to have a variety of biochemical and physiological effects, including the modulation of cholesterol metabolism, the inhibition of steroid hormone biosynthesis, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, and to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Oxocholestan-3beta-ol acetate in lab experiments is its potential as a modulator of cholesterol metabolism and steroid hormone biosynthesis, which could lead to the development of new therapeutics for a variety of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental systems.
Direcciones Futuras
There are many potential future directions for research on 6-Oxocholestan-3beta-ol acetate. One area of focus could be the development of new therapeutics based on its ability to modulate cholesterol metabolism and steroid hormone biosynthesis. Another area of focus could be the elucidation of its mechanism of action, which could provide insights into its potential applications in a variety of fields. Additionally, further research could be conducted to investigate its effects on different cell types and in different experimental systems.
Métodos De Síntesis
The synthesis of 6-Oxocholestan-3beta-ol acetate can be achieved through a multi-step process involving the oxidation of cholesterol to 5-cholesten-3beta-ol-7-one, followed by the reduction of the ketone group to yield 5-cholesten-3beta-ol-7-alpha-ol. The final step involves the acetylation of the hydroxyl group at position 7 to yield 6-Oxocholestan-3beta-ol acetate.
Propiedades
Número CAS |
1256-83-3 |
|---|---|
Nombre del producto |
6-Oxocholestan-3beta-ol acetate |
Fórmula molecular |
C29H48O3 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
Clave InChI |
QGGRDHGCNNAWIE-XVDRVFFOSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
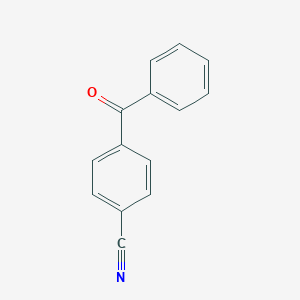
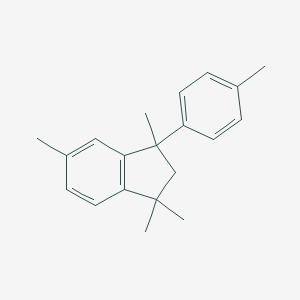
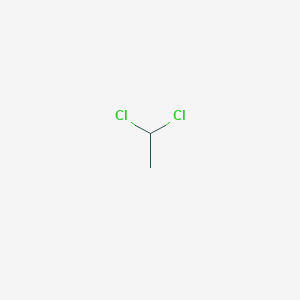
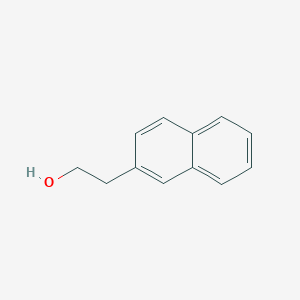
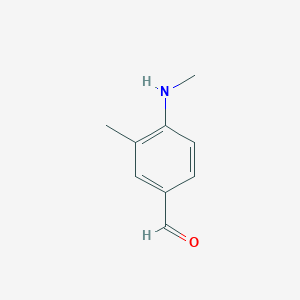
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
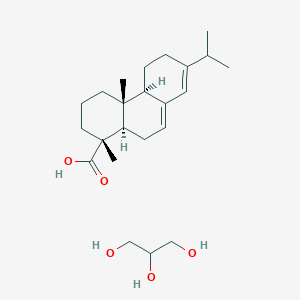
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

